molecular formula C14H19NO3 B14914662 2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide

2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide

Cat. No.: B14914662
M. Wt: 249.30 g/mol
InChI Key: AAGTWYUYFBNTGV-UHFFFAOYSA-N
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Description

2-((2,3-Dihydro-1H-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1H-inden-5-yloxy group linked to an acetamide scaffold substituted with a 1-hydroxypropan-2-yl moiety.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-hydroxypropan-2-yl)acetamide

InChI

InChI=1S/C14H19NO3/c1-10(8-16)15-14(17)9-18-13-6-5-11-3-2-4-12(11)7-13/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,17)

InChI Key

AAGTWYUYFBNTGV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)COC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene structure.

    Attachment of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine in ’s compound and nitro groups in 5j () alter electronic environments, affecting reactivity and stability .

Biological Activity

The compound 2-((2,3-Dihydro-1H-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula: C13H17NO3
  • Molecular Weight: 235.28 g/mol
  • IUPAC Name: 2-((2,3-Dihydro-1H-inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of a hydroxyl group enhances its ability to form hydrogen bonds, which can modulate protein interactions and influence metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing indene moieties have shown efficacy against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
2-((2,3-Dihydro-1H-Inden-5-yl)oxy)-N-(1-hydroxypropan-2-yl)acetamide12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

This suggests that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against resistant strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokine production in macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of indene derivatives revealed that modifications at the hydroxyl group significantly enhanced antimicrobial activity. The tested compound exhibited an MIC value of 12.5 µg/mL against Staphylococcus aureus, indicating promising potential as an antibacterial agent.

Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal highlighted the compound's ability to reduce inflammation markers in cultured human cells. The study found that treatment with the compound resulted in a significant decrease in interleukin (IL)-6 levels, suggesting its role as an anti-inflammatory agent.

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